N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a phenyl group, and a pyrrole moiety, making it a versatile candidate for research in medicinal chemistry, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the methoxymethyl group. Subsequent steps involve the addition of the phenyl and pyrrole groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and pyrrole groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
4-Methoxyphenethylamine: A compound used in targeted analysis of nitrogen-based compounds.
Uniqueness
N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H19N5O2/c1-24-12-15-18-17(21-20-15)19-16(23)11-14(22-9-5-6-10-22)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H2,18,19,20,21,23) |
InChI Key |
WLTPJDQOAREOTA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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